molecular formula C8H9Br2NO B1399987 3-Bromo-5-(3-bromopropoxy)pyridine CAS No. 1339418-89-1

3-Bromo-5-(3-bromopropoxy)pyridine

Cat. No.: B1399987
CAS No.: 1339418-89-1
M. Wt: 294.97 g/mol
InChI Key: AKZKFFFJPXIENW-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-bromopropoxy)pyridine is an organic compound with the molecular formula C8H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine atoms at the 3rd and 5th positions of the pyridine ring and a 3-bromopropoxy group attached to the 5th position. It is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-bromopropoxy)pyridine typically involves the bromination of 5-hydroxy-3-pyridine followed by the substitution reaction with 3-bromopropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3-bromopropoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 3-amino-5-(3-bromopropoxy)pyridine or 3-thio-5-(3-bromopropoxy)pyridine can be formed.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

3-Bromo-5-(3-bromopropoxy)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the interactions of brominated pyridine derivatives with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-bromopropoxy)pyridine involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The bromine atoms and the pyridine ring play crucial roles in these interactions, often through halogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

    3-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.

    5-Bromo-3-(3-bromopropoxy)pyridine: An isomer with different substitution pattern.

    3-Chloropyridine: A chlorinated analog with similar reactivity.

Uniqueness: 3-Bromo-5-(3-bromopropoxy)pyridine is unique due to the presence of both bromine atoms and the 3-bromopropoxy group, which confer distinct reactivity and interaction profiles. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

3-bromo-5-(3-bromopropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c9-2-1-3-12-8-4-7(10)5-11-6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZKFFFJPXIENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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